molecular formula C17H25N3O4S B7673411 3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide

3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide

Cat. No.: B7673411
M. Wt: 367.5 g/mol
InChI Key: VZADLJZIVAZUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide is a complex organic compound that features a combination of azepane, morpholine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of azepane derivatives, which are then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage. The morpholine group is introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-4-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c18-25(22,23)14-5-6-16(19-9-11-24-12-10-19)15(13-14)17(21)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADLJZIVAZUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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